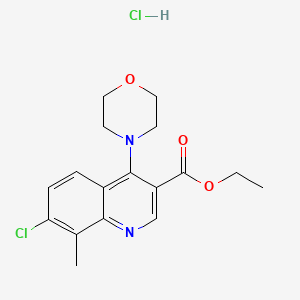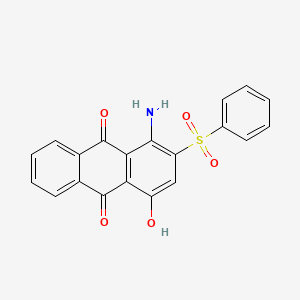![molecular formula C16H25NO3 B5101665 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine selectively activates the α7 nAChR, which is predominantly expressed in the central nervous system. Activation of the α7 nAChR leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function and memory. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has anti-inflammatory properties and can modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also reduces inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is a potent and selective α7 nAChR agonist, which makes it an ideal tool for studying the role of α7 nAChR in various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is also relatively stable and can be easily synthesized in the laboratory. However, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has limited solubility in water, which can make it challenging to administer in vivo. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has a short half-life, which can limit its therapeutic potential.
Direcciones Futuras
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has shown promising results in animal models of various neurological disorders. Future research should focus on investigating the efficacy and safety of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine in clinical trials. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also be used as a tool to study the role of α7 nAChR in various neurological disorders. Further studies should also investigate the optimal dosage and administration route of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine. Finally, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be used as a lead compound to develop more potent and selective α7 nAChR agonists with improved pharmacokinetic properties.
Métodos De Síntesis
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be synthesized using a multistep process starting with commercially available 2,6-dimethoxyphenol. The synthesis involves the coupling of the phenol with a butylamine side chain, followed by cyclization to form the pyrrolidine ring. The final step involves the introduction of a phenoxy group to the butylamine side chain. The purity of the synthesized compound can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration in animal models. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has also been investigated for its potential as a treatment for nicotine addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-7-9-15(19-2)16(14)20-13-6-5-12-17-10-3-4-11-17/h7-9H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCLIUYHOSIBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}isophthalate](/img/structure/B5101592.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B5101600.png)
![3-bromo-N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5101610.png)

![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)

![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)
